N-Benzylidene-o-toluidine

Description

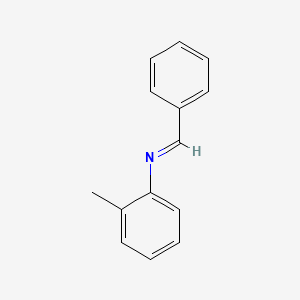

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUAIRXOPHLROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871149 | |

| Record name | N-(2-Methylphenyl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5877-55-4 | |

| Record name | N-Benzylidene-o-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5877-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylidene-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005877554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC128934 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methylphenyl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylidene-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Benzylidene O Toluidine

Established Synthetic Pathways for N-Benzylidene-o-toluidine and its Derivatives

The primary and most well-established method for the synthesis of this compound and its substituted analogues is the condensation reaction between an amine and a carbonyl compound.

Condensation Reactions of o-Toluidine (B26562) with Benzaldehyde (B42025) and Substituted Benzaldehydes

The direct condensation of o-toluidine with benzaldehyde is a straightforward and widely employed method for the synthesis of this compound. This reaction typically involves mixing equimolar amounts of the two reactants, often in a suitable solvent, and heating the mixture to facilitate the elimination of a water molecule, leading to the formation of the imine or azomethine group (-C=N-). The reaction can also be performed with substituted benzaldehydes to yield a variety of this compound derivatives with different functional groups on the benzylidene moiety.

A notable example of this condensation is the synthesis of N,N'-bis(4-hydroxy)-benzylidene-o-toluidine, a precursor for mesogenic diols. This compound is synthesized through the condensation of o-toluidine with 4-hydroxybenzaldehyde (B117250) nih.govresearchgate.net. The reaction is a foundational step for creating more complex molecular architectures.

Catalytic Approaches in this compound Synthesis

To enhance reaction efficiency, reduce reaction times, and improve yields, various catalytic systems have been explored for the synthesis of this compound and other Schiff bases. These approaches range from transition metal catalysis to more environmentally benign green chemistry methodologies.

Transition metals have shown significant promise in catalyzing the formation of imines. While specific examples detailing the use of palladium for the direct synthesis of this compound from o-toluidine and benzaldehyde are not extensively documented in the reviewed literature, palladium catalysts are well-known for their role in C-N bond formation reactions, such as the N-arylation of imines core.ac.uknih.gov. Palladium(II)-catalyzed reactions have been successfully employed in the synthesis of other complex cyclic imine derivatives nih.govresearchgate.netnih.gov. These methodologies suggest the potential for palladium catalysis in facilitating the synthesis of this compound under specific reaction conditions.

Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have emerged as effective catalysts for the aerobic oxidative coupling of alcohols and amines to form imines under ambient conditions mdpi.com. This method offers a green alternative to traditional condensation reactions. The photocatalytic activity of Au/TiO₂ under visible light can also drive the selective oxidation of amines to imines rsc.orgmdpi.com. The mechanism involves the photocatalytic dehydrogenation of an alcohol to an aldehyde, which then condenses with an amine to form the imine mdpi.com. While direct application to this compound synthesis from o-toluidine and benzyl (B1604629) alcohol is a promising area for future research, the existing studies on similar systems provide a strong foundation for its feasibility.

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally friendly methods for Schiff base synthesis. These include biocatalysis and solvent-free reaction conditions.

Solvent-free mechanochemical grinding has been demonstrated as a clean and efficient method for the synthesis of N-substituted amines and other Schiff bases researchgate.netresearchgate.netmdpi.comscirp.org. This technique involves the grinding of solid reactants, often in the absence of any solvent, which can lead to high yields in short reaction times and simplifies product isolation researchgate.netresearchgate.net.

Biocatalysis offers a highly selective and sustainable alternative for amine and imine synthesis. Enzymes such as lipases and transaminases are increasingly being explored for these transformations. Lipases can catalyze the amidation of amines and have been used in the synthesis of various N-acyl and N-benzyl derivatives mdpi.comnih.govnih.govresearchgate.net. ω-Transaminases are particularly promising for the asymmetric synthesis of chiral amines from prochiral ketones, a process that involves an imine intermediate researchgate.netmdpi.commanchester.ac.uknih.govdiva-portal.org. While the direct biocatalytic synthesis of this compound has not been extensively reported, the broad substrate specificity of many of these enzymes suggests that this is a viable and important area for future investigation.

Post-Synthetic Modifications and Derivatization Strategies

This compound and its derivatives can be further modified to create molecules with specific functional properties. A key area of interest is the synthesis of liquid crystalline materials.

Synthesis of Mesogenic Diol Derivatives Incorporating Azomethine Linkages

A significant application of this compound derivatives is in the synthesis of liquid crystals. Specifically, bis-azomethine compounds like N,N'-bis(4-hydroxy)-benzylidene-o-toluidine serve as precursors for mesogenic diols nih.govresearchgate.net. These diols are synthesized through the condensation reaction of the bis-azomethine precursor with various chloroalkanols nih.govresearchgate.net.

The resulting diol derivatives exhibit thermotropic liquid crystalline properties, with the length of the terminal alkyl chain influencing the type of mesophase (nematic or smectic) and the transition temperatures nih.govresearchgate.netmdpi.com. The azomethine linkage in the molecular backbone is crucial for the high thermal stability and optoelectronic properties of these materials nih.govmdpi.com.

The table below summarizes the transition temperatures for a series of mesogenic diols derived from N,N'-bis(4-hydroxy)-benzylidene-o-tolidine, a compound structurally similar to the o-toluidine analogue. This data illustrates the influence of the alkyl chain length on the liquid crystalline behavior.

| Compound | Alkyl Chain Length (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Mesophase Type |

| Diol 2a | 4 | - | - | None |

| Diol 2b | 6 | 160-162 | 275.2 | Nematic |

| Diol 2c | 8 | 119-120 | 231.0 | Smectic |

| Diol 2d | 10 | 108-109 | 251.0 | Nematic |

| Data sourced from Mohammed et al. (2010) nih.govresearchgate.net |

This structured synthetic approach allows for the fine-tuning of the molecular architecture to achieve desired liquid crystalline properties for applications in display technologies and other advanced materials.

Elaboration of this compound into Complex Molecular Architectures (e.g., Imide-Linked Bis-Schiff Bases)

The foundational structure of this compound serves as a versatile scaffold that can be elaborated into more complex molecular architectures, such as imide-linked bis-Schiff bases. This transformation leverages the reactivity of the Schiff base and the aromatic amine precursor to build larger, multifunctional molecules. The synthesis of such complex structures typically involves a multi-step process.

A general synthetic strategy involves the initial preparation of a bis-Schiff base, which is then reacted with various cyclic anhydrides. This reaction first yields bis-amic acid Schiff bases. Subsequent dehydration of these intermediates, often through a fusion method, produces the target bis-imidyl Schiff bases. For instance, new bis-Schiff bases have been synthesized and linked to different imide cycles, including succinimide, phthalimide, tetrachlorophthalimide, and tetrabromophthalimide peerj.com.

While not starting directly from this compound, a related synthesis begins with the condensation reaction of 3,3'-dimethyl-(1,1'-biphenyl)-4,4'-diamine with 4-amino acetophenone (B1666503) to form a 4,4`-bis[(4-aminophenyl) methyl benzylidene]tolidine peerj.com. This bis-Schiff base is then reacted with cyclic anhydrides to afford bis-amic acid Schiff bases, which are subsequently dehydrated to produce the final bis-imidyl Schiff bases peerj.com. A direct fusion of the initial bis-Schiff base with 1,8-naphthalic anhydride (B1165640) can also yield a bis-imidyl Schiff base peerj.com. These synthetic pathways highlight a viable route for elaborating simpler Schiff bases like this compound into more intricate structures containing imide functionalities. The presence of both the imine (-C=N-) and imide groups in the final molecules is of significant interest as these functional groups are known to be part of biologically active compounds peerj.comcdnsciencepub.com.

Reactivity Studies and Mechanistic Investigations of this compound

The reactivity of this compound is governed by the chemical properties of the imine bond and the influence of the aromatic rings. Mechanistic studies provide insight into its formation, thermal stability, and reactions with various reagents.

Mechanistic Aspects of Condensation Reactions

The formation of this compound occurs through the condensation reaction between benzaldehyde and o-toluidine. This reaction is a classic example of Schiff base formation and proceeds via a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.

Computational studies on the reaction of benzaldehyde with aromatic amines, including o-toluidine, in the absence of an acid catalyst or polar solvents, have provided detailed mechanistic insights. These studies suggest that an additional molecule of the amine can help stabilize the transition state of the initial nucleophilic attack peerj.comresearchgate.netpeerj.com. However, this stabilization alone is insufficient for high reaction rates researchgate.netpeerj.com. The second step, the dehydration of the carbinolamine intermediate, is proposed to be the rate-determining step. For this step to proceed efficiently, a proton source is necessary. It is suggested that even picomolar amounts of a protonated base, potentially formed through the auto-protolysis of the amine itself, are sufficient to catalyze the reaction and achieve realistic rates peerj.comresearchgate.netpeerj.com.

Nucleophilic attack: The nitrogen atom of o-toluidine attacks the carbonyl carbon of benzaldehyde, leading to a charge-separated intermediate.

Proton transfer: An intramolecular proton transfer from the ammonium (B1175870) group to the alkoxide group forms the neutral carbinolamine intermediate.

Dehydration: Elimination of a water molecule from the carbinolamine, often acid-catalyzed, results in the formation of the C=N double bond of the Schiff base.

The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the product peerj.com.

Pyrolysis and Thermal Rearrangements of N-Benzyl-o-toluidine and Related Anilines

The thermal behavior of N-Benzyl-o-toluidine and related N-benzylanilines involves complex rearrangements and decomposition pathways. Studies on the pyrolysis of N-benzyl-N-methylaniline, a closely related compound, provide valuable insights into the potential thermal transformations of N-Benzyl-o-toluidine.

When heated to high temperatures (around 315°C) in the absence of a promoter, N-benzyl-N-methylaniline undergoes rearrangement to produce methylamine (B109427), diphenylmethane, dibenzyl, o-toluidine, and 4-methylacridine (B185724) cdnsciencepub.comresearchgate.net. The proposed mechanism involves the homolytic fission of the C-N bond to form benzyl and N-methylphenylamino free radicals. These radicals can then undergo a series of subsequent reactions, including hydrogen abstraction and coupling, to yield the observed products researchgate.net.

A key observation in these studies is the intramolecular rearrangement of the N-methylanilino radical. The methyl group can shift from the nitrogen atom to the ortho-position of the aromatic ring, leading to the formation of o-toluidine cdnsciencepub.com. This suggests that under pyrolytic conditions, N-Benzyl-o-toluidine could potentially undergo analogous rearrangements, although the specific products would differ due to the absence of the N-methyl group. The thermal rearrangement of N-methylaniline itself has been shown to produce o-toluidine and methylamine cdnsciencepub.comresearchgate.net.

The pyrolysis of these compounds can be influenced by the presence of a solvent. For example, when the pyrolysis of N-benzyl-N-methylaniline is carried out in quinoline, the normal rearrangement products are formed along with 2- and 4-benzylquinolines, indicating an intermolecular benzylation of the solvent by the benzyl free radical cdnsciencepub.com.

Halogenation Kinetics and Structure-Reactivity Relationships of o-Toluidine Derivatives

The study of the halogenation kinetics of o-toluidine and related anilines provides valuable information on the structure-reactivity relationships of these aromatic amines. The introduction of a methyl group on the aromatic ring, as in o-toluidine, influences the rate and mechanism of electrophilic substitution reactions like halogenation.

Kinetic studies on the halogenation of aniline (B41778), o-toluidine, and p-toluidine (B81030) using N-chloro-p-toluenesulphonamide (CAT) as the chlorinating agent have been conducted under buffered conditions in ethanol-water mixtures iosrjournals.org. The reaction is first-order with respect to the chlorinating agent for all substrates. However, the dependence on the substrate concentration varies. For o-toluidine, the reaction is first-order with respect to the substrate, while for aniline and p-toluidine, a fractional order is observed iosrjournals.org.

The effect of the solvent composition on the reaction rate has also been investigated. An increase in the ethanol (B145695) content of the medium decreases the rate of halogenation for all three amines iosrjournals.org. This is consistent with a reaction mechanism involving polar species in the transition state, which are better solvated by the more polar aqueous environment. The application of the Grunwald-Winstein equation to the kinetic data showed a linear relationship, indicating that the reaction rate is sensitive to the ionizing power of the solvent iosrjournals.org.

Below is a table summarizing the kinetic orders for the halogenation of aniline and its derivatives with CAT.

| Substrate | Order in [CAT] | Order in [Substrate] |

| Aniline | 1 | Fractional |

| o-Toluidine | 1 | 1 |

| p-Toluidine | 1 | Fractional |

Advanced Structural Elucidation and Spectroscopic Analysis of N Benzylidene O Toluidine

Vibrational Spectroscopy for Characteristic Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the key functional moieties within N-Benzylidene-o-toluidine. These methods probe the vibrational energy levels of the molecule, offering insights into bond types and structural arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy: Azomethine (C=N) and Aromatic Moiety Analysis

FT-IR spectroscopy is instrumental in confirming the formation of the Schiff base by identifying the characteristic stretching vibration of the azomethine group (C=N). This vibration typically appears as a strong absorption band in the region of 1600-1680 cm⁻¹. For analogous Schiff bases, this peak is a definitive marker of the imine linkage. For instance, in N-benzylideneaniline, a closely related compound, the C=N stretching vibration is observed around 1625.2 cm⁻¹.

The aromatic nature of this compound is evidenced by several bands in the FT-IR spectrum. The C=C stretching vibrations within the benzene (B151609) rings typically appear in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. Furthermore, C-H out-of-plane bending vibrations, which can provide information about the substitution pattern of the aromatic rings, are expected in the 690-900 cm⁻¹ region. The presence of the methyl group on the toluidine ring would also give rise to characteristic C-H stretching and bending vibrations.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Azomethine (C=N) | Stretching | 1600 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

| Alkyl C-H | Stretching | 2850 - 2960 |

Raman Spectroscopy: Complementary Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. This often results in different vibrational modes being active or more intense in each technique. For this compound, the symmetric vibrations of the aromatic rings and the C=N bond are expected to be strong in the Raman spectrum.

Due to the non-polar nature of the C=C bonds in the aromatic rings, their stretching vibrations often produce strong and sharp signals in Raman spectra, providing clear indications of the aromatic systems. The azomethine (C=N) stretching vibration is also typically Raman active. The analysis of the Raman spectrum of the closely related N-benzylideneaniline reveals characteristic bands that can be extrapolated to this compound.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Azomethine (C=N) | Stretching | ~1620 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aromatic C-H | Stretching | > 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Through ¹H NMR, ¹³C NMR, and dynamic NMR studies, a complete picture of the static and dynamic structure of this compound can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Assignments

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number, environment, and connectivity of protons in the molecule. The most deshielded proton is typically the one attached to the imine carbon (the azomethine proton, -CH=N-). This proton is expected to appear as a singlet in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm. For the related N-benzylideneaniline, this signal is observed at approximately 8.4 ppm. chemicalbook.com

The aromatic protons of the two benzene rings will resonate in the region of δ 7.0-8.0 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by their positions relative to the electron-withdrawing imine group and the electron-donating methyl group. The protons on the benzaldehyde-derived ring will show a different pattern compared to those on the o-toluidine-derived ring. The methyl group protons on the toluidine ring will appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm.

Table 3: Expected ¹H NMR Chemical Shift Assignments for this compound

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Azomethine H (-CH=N-) | Singlet | 8.0 - 9.0 |

| Aromatic H's | Multiplet | 7.0 - 8.0 |

| Methyl H's (-CH₃) | Singlet | 2.3 - 2.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The most downfield signal is expected for the imine carbon (C=N), typically appearing in the range of δ 150-170 ppm. For N-benzylideneaniline, this carbon resonates at approximately 160 ppm.

The aromatic carbons will resonate in the region of δ 120-150 ppm. The chemical shifts of these carbons are influenced by the substituents on the rings. The ipso-carbon attached to the nitrogen atom and the ipso-carbon of the benzaldehyde (B42025) ring will have distinct chemical shifts. The carbon of the methyl group will appear at the most upfield region of the spectrum, typically between δ 15 and 25 ppm.

Table 4: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Azomethine C (-C=N-) | 150 - 170 |

| Aromatic C's | 120 - 150 |

| Methyl C (-CH₃) | 15 - 25 |

Dynamic NMR for Rotational Barriers and Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes in molecules, such as bond rotations, that occur on the NMR timescale. In this compound, restricted rotation around the C-N single bond between the o-toluidine (B26562) ring and the imine nitrogen can lead to the existence of different conformers. This restricted rotation arises from steric hindrance between the ortho-methyl group and the hydrogen of the azomethine group.

At low temperatures, the interconversion between these conformers may be slow enough to be observed as separate sets of signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a time-averaged spectrum. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. Studies on similar N-aryl imines have shown that these rotational barriers can be significant, providing valuable insight into the molecule's conformational preferences and flexibility. researchgate.netresearchgate.net The study of these dynamic processes is crucial for understanding the three-dimensional structure and reactivity of this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

The electronic absorption spectrum of this compound, a Schiff base, is characterized by the presence of chromophores—specifically the imine (C=N) group and the two aromatic (benzene) rings. These structural features give rise to distinct electronic transitions when the molecule interacts with ultraviolet and visible light. The primary transitions observed are the π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. For this compound, these transitions are associated with the conjugated system formed by the benzene rings and the azomethine bridge. A study of similar Schiff bases shows an absorption band around 310 nm is assigned to a π → π* transition, which corresponds to the band gap. Another band observed above 600 nm is assigned to an n– π* exciton (B1674681) band or inter-band charge transfer associated with the excitation of benzenoid to quinoid rings. researchgate.net

The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, located on the nitrogen atom of the imine group, to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions because they are electronically "forbidden" by symmetry rules. For a related N-benzylideneaniline complex, absorption bands were noted at 375.9 nm and 386.4 nm, which can be assigned to n- π* and π-π* transitions. researchgate.net The presence of the methyl group on the toluidine ring may cause slight shifts in the absorption maxima due to its electron-donating inductive effect.

| Transition Type | Associated Chromophore | Typical Wavelength Range (nm) | Intensity |

|---|---|---|---|

| π → π | Aromatic Rings, C=N | ~310 - 390 | High |

| n → π | C=N (Nitrogen lone pair) | >370 | Low |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the exact molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₄H₁₃N. nist.govuni.lu

The monoisotopic mass of this compound is 195.1048 Da. uni.lu In mass spectrometry, the molecule typically forms a molecular ion (M⁺) with an m/z value corresponding to this mass. Depending on the ionization technique, adducts such as the protonated molecule [M+H]⁺ (m/z 196.11208) or the sodiated molecule [M+Na]⁺ (m/z 218.09402) are also commonly observed. uni.lu

The fragmentation of this compound is dictated by the stability of the resulting carbocations and radicals. The primary fragmentation mechanism for imines is α-cleavage, which involves the breaking of a bond adjacent to the C=N group. miamioh.edu Two main α-cleavage pathways are plausible:

Cleavage of the C-C bond between the methine carbon and the benzylidene ring, leading to the formation of a stable phenyl cation (C₆H₅⁺) at m/z 77 or the loss of a phenyl radical.

Cleavage of the N-C bond between the imine nitrogen and the o-tolyl ring, which can lead to fragments corresponding to the o-toluidine portion of the molecule.

Other significant fragments may arise from the cleavage of the methyl group from the toluidine ring or the loss of HCN, a common fragmentation pathway for aromatic amines. miamioh.edu

| m/z | Ion/Fragment | Designation | Notes |

|---|---|---|---|

| 195.10 | [C₁₄H₁₃N]⁺ | Molecular Ion (M⁺) | Represents the intact molecule. |

| 196.11 | [C₁₄H₁₄N]⁺ | [M+H]⁺ | Protonated molecule, common in ESI/CI. uni.lu |

| 180.08 | [C₁₃H₁₀N]⁺ | [M-CH₃]⁺ | Loss of the methyl group from the tolyl ring. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion | From the benzyl (B1604629) portion. |

| 77.04 | [C₆H₅]⁺ | Phenyl cation | From α-cleavage of the benzylidene group. miamioh.edu |

Solid-State Structural Characterization: X-ray Crystallography for Molecular Geometry and Crystal Packing

Analysis of this analog reveals that the molecule is non-planar. researchgate.net This non-planarity is a characteristic feature of many N-benzylideneanilines, arising from steric hindrance between the aromatic rings. The dihedral angle (the angle between the planes of the two benzene rings) in the nitro-substituted analog was found to be 32.1(2)°. researchgate.net It is expected that this compound would adopt a similarly twisted conformation in the solid state.

The crystal packing in the solid state is governed by intermolecular forces. In the case of the nitro-analog, the molecules are organized into stacks through π–π interactions between the aromatic rings of adjacent molecules. researchgate.net These stacks are further interconnected by weak C—H···O and C—H···N hydrogen bonds, forming a complex three-dimensional network. researchgate.net For this compound, while strong hydrogen bond acceptors are absent, it is anticipated that its crystal packing would be dominated by van der Waals forces and potential C—H···π interactions, leading to an efficiently packed structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 13.413 (2) |

| b (Å) | 13.115 (2) |

| c (Å) | 7.104 (1) |

| Volume (ų) | 1249.7 (3) |

| Z (Molecules per unit cell) | 4 |

| Dihedral Angle (Benzene Rings) | 32.1 (2)° |

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability Profiles

Thermal analysis techniques are employed to investigate the thermal stability and decomposition profile of this compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between a sample and an inert reference, revealing thermal events such as phase transitions and decomposition. gradeninstruments.com

For Schiff bases, the typical thermal behavior involves stability up to a certain temperature, followed by one or more decomposition stages. nih.govtandfonline.com The DTA curve for a stable crystalline solid like this compound is expected to first show a sharp endothermic peak corresponding to its melting point. Studies on similar compounds show this melting event occurs without any initial mass loss in the corresponding TGA curve. nih.gov

At temperatures above the melting point, the compound begins to decompose. This degradation is observed as a loss of mass in the TGA thermogram. The process can occur in single or multiple steps, each corresponding to the cleavage of specific bonds and the release of volatile fragments. indiramahavidyalaya.com These decomposition events are typically accompanied by exothermic peaks in the DTA curve, indicating the energy released during bond breaking and formation of degradation products. The thermal decomposition of related poly(o-toluidine) salts also shows a multi-step degradation pattern, beginning with moisture loss, followed by the destruction of interactions, and finally, chain degradation. researchgate.net

| Temperature Range (°C) | Technique | Observed Event | Interpretation |

|---|---|---|---|

| ~110 - 115 | DTA | Sharp Endothermic Peak | Melting of the crystalline solid. |

| > 200 | TGA | Mass Loss (Onset) | Beginning of thermal decomposition. nih.gov |

| > 200 | DTA | Broad Exothermic Peak(s) | Decomposition of the molecule. |

| High Temperature (>500) | TGA | Residual Mass | Formation of stable carbonaceous residue. |

Theoretical and Computational Chemistry Investigations of N Benzylidene O Toluidine

Quantum Chemical Methodologies Applied to N-Benzylidene-o-toluidine Systems

The application of quantum chemistry to molecules like this compound allows for the detailed examination of their properties, from stable geometric conformations to electronic charge distribution.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of Schiff bases. researchgate.netnih.gov The B3LYP functional, which combines Becke's three-parameter hybrid method with the Lee-Yang-Parr correlation functional, is frequently used for these calculations, often with basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netdergipark.org.trnih.gov

DFT is employed to perform full geometry optimization without symmetry constraints, allowing for the determination of the most stable three-dimensional structure of the molecule. dergipark.org.tr From this optimized geometry, various electronic properties are calculated. A key aspect of these studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap generally correlates with higher reactivity.

These calculations provide insight into the polarity of the molecule. For instance, in similar molecular systems, the dipole moment vector is influenced by the electronegativity of the constituent atoms. ias.ac.in Although often producing higher values than experimental results, the CNDO/2 method can successfully predict trends in charge distribution and dipole moments across a series of related compounds. researchgate.net

Molecular Geometry and Conformational Analysis

The spatial arrangement of atoms and the rotational freedom around single bonds in this compound are critical to its properties. Computational methods are used to predict the most stable conformations and the energy required to move between them.

Theoretical calculations, primarily using DFT, can predict the geometric parameters (bond lengths and bond angles) of this compound's most stable conformation. researchgate.net The molecule is non-planar, characterized by a significant dihedral angle between the two aromatic rings (the o-toluidine (B26562) ring and the benzylidene ring). researchgate.net This twisting is a result of steric hindrance. The calculated structural parameters for similar Schiff bases show excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net

Table 1: Predicted Bond Parameters for a Representative N-arylideneaniline Structure Note: Data is representative of typical Schiff base structures calculated via DFT methods.

| Parameter | Bond | Predicted Length (Å) |

| Bond Length | C=N (imine) | ~1.28 |

| C-N (single) | ~1.40 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| Bond Angle | C-N=C | ~120° |

| C-C-N | ~121° |

Conformational isomerism in this compound primarily involves rotation around the C-N single bonds that connect the imine group to the aromatic rings. Computational studies can map the potential energy surface by systematically changing the dihedral angles to identify stable conformers and the transition states between them. mdpi.com

The energy difference between the stable conformer and the transition state is the rotational barrier. nih.govuniroma1.it Calculating these barriers is essential for understanding the molecule's dynamic behavior. nih.gov For N-benzylideneaniline systems, the rotation is hindered, leading to conformationally stable rotamers. nih.govresearchgate.net The height of this energy barrier can be predicted with a high degree of fidelity using DFT methods, which is crucial when experimental measurement is difficult. uniroma1.it

Electronic Structure Properties and Reactivity Descriptors

The electronic structure governs the chemical reactivity of this compound. Quantum chemical calculations provide a range of descriptors that help predict how the molecule will interact with other chemical species.

Global reactivity descriptors are calculated from the HOMO and LUMO energy values obtained through DFT. researchgate.net These descriptors include chemical hardness, which indicates resistance to deformation of electron distribution, and the nucleophilicity index, which quantifies the nucleophilic character of a molecule. dergipark.org.tr Analysis of these values indicates that more stable isomers are harder and less reactive, corresponding to a larger HOMO-LUMO gap. dergipark.org.tr Furthermore, the molecular electrostatic potential (MEP) surface can be simulated to visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, confirming predictions of local reactivity. researchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors Note: Values are representative for Schiff bases and calculated using DFT methods.

| Property | Symbol | Typical Calculated Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | eV |

| HOMO-LUMO Energy Gap | ΔE | 4.4 | eV |

| Chemical Hardness | η | 2.2 | eV |

| Dipole Moment | µ | ~2.1 | Debye |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic properties and chemical reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity or electron-donating capability. Conversely, the LUMO serves as an electron acceptor, with its energy level relating to the molecule's electrophilicity or electron-accepting ability. The distribution of these orbitals across the molecular structure highlights the regions most likely to be involved in chemical reactions.

A critical parameter derived from this analysis is the HOMO-LUMO energy gap (ΔE). This energy gap is a measure of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and easily polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. Molecules with a smaller gap are often considered "soft," while those with a larger gap are termed "hard." This energy difference is also instrumental in determining the molecule's electronic absorption properties.

Table 1: Conceptual Frontier Molecular Orbital Parameters This table is based on general principles of FMO analysis, as specific calculated values for this compound were not available in the search results.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability (electrophilicity). |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, stability, and polarizability. |

| Electronegativity | χ | Describes the power of the molecule to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

Mulliken Atomic Charge and Electron Density Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule. This analysis provides valuable information about the distribution of electron density among the atoms, which influences the molecule's dipole moment, electronic structure, molecular polarizability, and other properties.

The calculation partitions the total electron population among the atoms, offering a picture of the electrostatic landscape of the molecule. Typically, in molecules like this compound, electronegative atoms such as nitrogen are expected to carry a negative Mulliken charge, while hydrogen atoms and some carbon atoms will exhibit positive charges. The distribution of these charges is fundamental to understanding intermolecular interactions and the reactive behavior of the molecule. It is important to note that Mulliken charges are highly dependent on the choice of basis set used in the calculation, which can affect their absolute values.

Table 2: Expected Mulliken Atomic Charges for Key Atoms This table illustrates the expected charge distribution based on general chemical principles, as specific calculated values for this compound were not available in the search results.

| Atom/Group | Expected Mulliken Charge | Rationale |

|---|---|---|

| Imine Nitrogen (N) | Negative | High electronegativity attracts electron density. |

| Imine Carbon (C) | Positive | Bonded to electronegative nitrogen. |

| Aromatic Ring Carbons | Varied (Slightly Negative/Positive) | Influenced by substituent groups and resonance. |

| Methyl Group (CH3) | Slightly Positive (H) / Slightly Negative (C) | Overall group effect on the aromatic system. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) surface analysis is a powerful visualization tool used to predict the reactive sites of a molecule. The MEP map illustrates the charge distribution on the molecular surface, providing a guide to where the molecule is likely to interact with other chemical species.

The surface is color-coded to represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic sites.

Blue: Regions of most positive potential, electron-deficient. These areas are prone to nucleophilic attack and represent electrophilic sites.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the nitrogen atom of the imine group due to its lone pair of electrons. In contrast, the hydrogen atoms of the aromatic rings would likely exhibit a positive potential (blue). This analysis helps in understanding non-covalent interactions, molecular recognition, and the preferred sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds (Lewis-type structures) and delocalization effects (non-Lewis structures). It is particularly effective for studying hyperconjugative interactions and charge delocalization within a molecule, which are key to understanding its stability.

NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Spectroscopic Property Prediction and Experimental Correlation

Computational Prediction of Vibrational Spectra for Assignment Confirmation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated.

This theoretical spectrum serves as a powerful aid in the interpretation of experimental data. Experimental FT-IR and FT-Raman spectra often contain numerous complex bands, and assigning these bands to specific vibrational modes (e.g., C-H stretch, C=N stretch, ring vibrations) can be challenging. By comparing the calculated frequencies with the experimental ones, a reliable assignment of the fundamental vibrational modes can be achieved. Theoretical calculations can also help identify characteristic vibrations of functional groups and predict how these vibrations shift due to changes in molecular conformation or intermolecular interactions.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used for this purpose.

Calculated NMR chemical shifts are typically compared against experimental values to aid in the structural elucidation and assignment of complex organic molecules. This correlation is particularly useful for resolving ambiguities in experimental spectra or for confirming the proposed structure of a newly synthesized compound. The accuracy of the predicted shifts depends on the level of theory, the basis set used, and whether solvent effects are considered in the computational model. For flexible molecules, a conformational analysis may be required to obtain an averaged theoretical spectrum that accurately reflects the experimental observations in solution.

Based on a comprehensive search of available scientific literature, specific theoretical and computational studies detailing the "Stacking and In-Plane Interaction Energy Calculations" and "Probabilistic Calculations of Molecular Orientations and Configurations" for the compound this compound could not be located.

Research in computational chemistry often focuses on molecules with specific functional groups or properties that are of interest for materials science, medicinal chemistry, or other advanced applications. While numerous studies exist on related Schiff bases or utilize the computational methods mentioned, the application of these specific analyses to this compound has not been found in the reviewed literature.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections 4.5.1 and 4.5.2 as per the specified outline. Generating content for these sections would require access to dedicated research that does not appear to be publicly available at this time.

Coordination Chemistry and Ligand Properties of N Benzylidene O Toluidine

N-Benzylidene-o-toluidine as a Ligand Scaffold for Metal Complexation

This compound belongs to the class of compounds known as Schiff bases, which are characterized by the presence of an azomethine or imine (-C=N-) functional group. This group is typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The nitrogen atom's lone pair of electrons in its sp2 hybridized orbital is a key factor in the compound's ability to coordinate with metal ions.

Schiff bases like this compound are effective chelating agents, particularly when a functional group such as -OH or -SH is present near the azomethine group, enabling the formation of stable five or six-membered rings with a metal ion. semanticscholar.org The versatility of Schiff base ligands and the wide-ranging applications of their complexes in biological, analytical, and industrial fields have spurred ongoing investigations into their coordination chemistry. semanticscholar.org

The development of new transition metal complexes with Schiff base ligands is a significant area of focus. The unique properties and novel reactivity of these metal complexes are influenced by the electron donor and acceptor characteristics of the ligand, the structural functional groups, and the ligand's position within the coordination sphere. wmich.edu The synthesis and structural analysis of Schiff bases and their metal complexes are of great interest due to their potential pharmacological properties and the diverse ways in which they can bond. wmich.edu

Synthesis and Characterization of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with this compound ligands typically involves the reaction of the Schiff base with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

A general procedure for the synthesis of such complexes involves dissolving the this compound ligand and the metal chloride in a solvent like methanol. semanticscholar.org The mixture is then refluxed for several hours, followed by cooling to allow for the crystallization of the complex. semanticscholar.org The resulting solid is then filtered, washed, and dried. semanticscholar.org

The characterization of these complexes involves a suite of techniques:

Elemental Analysis: This technique is used to determine the empirical formula of the complex and to confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: These measurements help in determining whether the anions of the metal complex are located inside or outside the coordination sphere of the central metal atom. semanticscholar.orgarcjournals.org High molar conductance values suggest that the complex behaves as an electrolyte. semanticscholar.orgarcjournals.org

Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal ion, which helps in determining the geometry of the complex.

Spectroscopic Techniques: A range of spectroscopic methods are employed for detailed structural elucidation.

Infrared (IR) Spectroscopy: IR spectra are crucial for identifying the coordination sites of the ligand. A key indicator of complex formation is the shift in the stretching vibration of the azomethine (C=N) group upon chelation. semanticscholar.orgiiste.org

UV-Visible Spectroscopy: The electronic spectra of the ligand and its complexes provide information about the electronic transitions. Shifts in the n-π* and π-π* transitions upon complexation confirm the coordination of the ligand to the metal ion. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand and its coordination to the metal. The chemical shift of the azomethine proton (CH=N) is particularly informative. semanticscholar.orgiiste.org

Table 1: Physicochemical and Spectroscopic Data for a Representative N-Benzylidene-aniline Nickel Complex.

| Property | Value | Reference |

|---|---|---|

| Color | Olive green | arcjournals.org |

| Melting Point (°C) | 175.6 - 176.1 | arcjournals.orgiiste.org |

| Molar Conductivity (Ω-1cm2mol-1) | 84 x 10-6 | iiste.org |

| IR (C=N) (cm-1) | 1625.2 | iiste.org |

| 1H NMR (CH=N) (ppm) | 10.0 | iiste.org |

| 13C NMR (CH=N) (ppm) | 193.8 | iiste.org |

Stereochemical Aspects and Coordination Modes in Metal Complexes

The stereochemistry and coordination modes of this compound in its metal complexes are diverse and depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. Schiff bases can act as bidentate, tridentate, or even tetradentate ligands, leading to a variety of coordination geometries. semanticscholar.orgmocedes.org

For instance, salicylaldehyde (B1680747) p-hydroxybenzoylhydrazone, a related Schiff base, acts as a tridentate ligand with an ONO set of donor atoms in dioxomolybdenum(VI) complexes, resulting in an octahedral geometry. researchgate.net The specific coordination environment can significantly influence the properties of the resulting complex.

The coordination of this compound to a metal center is primarily through the nitrogen atom of the azomethine group. If other donor atoms are present in the ligand structure, such as a hydroxyl group in a derivative, they can also participate in coordination, leading to chelation and the formation of stable ring structures.

Redox Chemistry of this compound-Based Ligands and their Metal Complexes

The redox chemistry of Schiff base ligands and their metal complexes is a field of growing interest, particularly with the use of "redox non-innocent" ligands. mdpi.com These are ligands where the oxidation state cannot be easily defined and can actively participate in the redox processes of the complex. mdpi.com

While this compound itself is not typically considered a redox-active ligand in the same vein as quinones, the electronic properties of the metal complexes can be tuned by modifications to the ligand structure. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can influence the redox potentials of the metal center.

The study of the electrochemical properties of these complexes, often using techniques like cyclic voltammetry, can provide insights into the electron transfer processes and the stability of different oxidation states of the metal ion. nih.gov In some cases, redox reactions can occur in conjunction with ligand substitution. youtube.com

Spectroscopic Probes for Metal-Ligand Interactions within Coordination Compounds

Spectroscopic techniques are indispensable tools for probing the nature of metal-ligand interactions in coordination compounds of this compound.

Infrared (IR) Spectroscopy: The shift in the vibrational frequency of the C=N bond upon coordination is a direct probe of the metal-ligand interaction. A shift to lower frequencies is typically observed, indicating a weakening of the C=N bond due to the donation of electron density from the nitrogen to the metal. mdpi.com New bands appearing at lower frequencies can be assigned to M-N stretching vibrations, further confirming coordination.

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic absorption spectra upon complexation provide evidence for metal-ligand interactions. nih.govchimia.ch The d-d transitions of the metal ion can become visible, and the ligand-based π-π* and n-π* transitions may shift in energy. semanticscholar.org Charge-transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), can also appear, offering direct insight into the electronic communication between the metal and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can reveal subtle details of the metal-ligand interaction. The chemical shifts of the protons and carbons near the coordination site are sensitive to the electronic environment and can indicate the extent of electron donation from the ligand to the metal. rasayanjournal.co.in

X-ray Absorption Spectroscopy (XAS): Techniques like Nitrogen K-edge XAS can provide a direct spectroscopic means of identifying redox-active N-donor ligands and estimating the nitrogen 2p covalency in frontier molecular orbitals of transition metal complexes. scispace.com

Table 2: Representative Spectroscopic Data for Schiff Base-Metal Complexes.

| Spectroscopic Technique | Observation | Inference | Reference |

|---|---|---|---|

| FT-IR | Shift of ν(C=N) to lower frequencies | Coordination of azomethine nitrogen to the metal ion | mdpi.com |

| UV-Vis | Shift in ligand-based transitions and appearance of new bands | Coordination and possible charge transfer interactions | semanticscholar.org |

| 1H NMR (for diamagnetic complexes) | Shift in the resonance of the azomethine proton | Alteration of the electronic environment upon coordination | rasayanjournal.co.in |

Structural Diversity and Tunability of this compound Coordination Compounds

The coordination chemistry of this compound and related Schiff bases is marked by significant structural diversity. The final structure of the coordination compound is influenced by a variety of factors, including:

The nature of the metal ion: Different metal ions have different coordination number and geometry preferences.

The stoichiometry of the reaction: The metal-to-ligand ratio can dictate the formation of mononuclear or polynuclear complexes.

The presence of counter-ions and solvent molecules: These can sometimes be incorporated into the crystal lattice or even coordinate to the metal center.

The reaction conditions: Temperature, pH, and reaction time can all play a role in determining the final product.

This tunability allows for the design and synthesis of a wide array of coordination compounds with tailored properties. For example, by modifying the substituents on the aromatic rings of the this compound ligand, it is possible to fine-tune the steric and electronic properties of the resulting metal complexes. This can have a significant impact on their reactivity, spectroscopic properties, and potential applications. The ability of Schiff base ligands to adopt various coordination modes contributes to the formation of high-nuclearity molecules with interesting physical properties. escholarship.org

Applications in Advanced Materials Science Based on N Benzylidene O Toluidine

Liquid Crystalline Systems and Mesogenic Properties

The molecular structure of N-Benzylidene-o-toluidine, characterized by its rigid core of phenyl rings linked by an azomethine (-CH=N-) group, makes it a candidate for forming liquid crystal phases. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, finding widespread use in display technologies and optical sensors. The mesogenic (liquid crystal-forming) behavior of this class of compounds is highly dependent on molecular geometry and intermolecular interactions.

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. Research into Schiff bases structurally similar to this compound reveals that modifications to the molecular structure, such as the addition of terminal alkyl or alkoxy chains, significantly influence their liquid crystalline behavior. These calamitic, or rod-shaped, molecules can form various mesophases upon heating. nih.gov

Studies on homologous series of N-(p-n-alkoxybenzylidene)-p-n-alkylanilines demonstrate that the type of liquid crystal phase and the transition temperatures are dependent on the length of the flexible terminal chains. For instance, in certain series, smectic phases begin to appear only when the alkoxy chain reaches a specific length, such as a C5-ether. This indicates that the balance between the rigid core and the flexible chains is crucial for the formation and stability of these ordered fluid phases.

The primary liquid crystal phases observed in benzylidene derivatives are the nematic and smectic phases.

Nematic (N) Phase: In this phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, known as the director, but they lack long-range positional order. nih.govresearchgate.net This phase is the least ordered mesophase and behaves most like a liquid. nih.gov

Smectic (Sm) Phase: This phase is more ordered than the nematic phase. Molecules are arranged in layers, exhibiting both orientational order and some degree of positional order. nih.govresearchgate.net Depending on the molecular arrangement within the layers, various smectic phases can exist, such as Smectic A (molecules perpendicular to the layer plane) and Smectic C (molecules tilted with respect to the layer plane). nih.govbeilstein-journals.org

Isotropic (Iso) Phase: At a high enough temperature, known as the clearing point, the liquid crystal loses all long-range orientational and positional order and transitions into a conventional isotropic liquid. researchgate.net

Research on various benzylidene aniline (B41778) derivatives has detailed these transitions. For example, in some systems, a direct transition from a smectic F phase to an isotropic liquid has been observed, which is a notable finding in the study of these compounds. scilit.com The transition temperatures are key parameters determined using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). researchgate.net

Table 1: Phase Transitions in Benzylidene-Aniline Derivatives This table presents data for compounds structurally related to this compound to illustrate common mesogenic behavior.

| Compound Type | Observed Phases | Transition Example (°C) | Reference |

|---|---|---|---|

| (E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline | Nematic, Smectic | Varies with alkoxy chain length | mdpi.com |

| N-(4-X-benzylidene)-4′-Y-aniline Binary Mixtures | Nematic | Induced in mixtures of non-mesomorphic components | mdpi.com |

| N(p-n-decyloxybenzylidene)-p-n-tetradecylaniline | Smectic F, Isotropic | Direct Isotropic to Smectic F transition | scilit.com |

| 4-alkoxycinnamic acid derivatives | Nematic, Smectic | Shorter chains (n < 9) show Nematic phase | nih.gov |

The functionality of liquid crystals in devices is governed by their ability to respond to external stimuli, particularly electric fields. The key properties include dielectric anisotropy and birefringence (optical anisotropy), which are directly related to the degree of molecular ordering. ntu.edu.twmdpi.com

The electro-optical response of a liquid crystal device involves changes in its optical properties, such as refractive index, upon application of a voltage. mdpi.com This response is characterized by parameters like driving voltage and response time. ntu.edu.tw Research has shown that doping nematic liquid crystals with certain aromatic compounds can lower both the driving voltage and the response time, enhancing device performance. For example, doping a nematic liquid crystal with 10 wt% toluene (B28343) resulted in an 18% decrease in both driving voltage and response time. ntu.edu.tw The interaction between the applied field and the liquid crystal molecules causes a reorientation of the director, which modulates the light passing through the material. This reorientation process is fundamental to the operation of liquid crystal displays (LCDs). ntu.edu.tw

Corrosion Inhibition in Materials Science Context

This compound and related Schiff bases are effective corrosion inhibitors for various metals and alloys, such as mild steel and copper, in acidic environments. rsc.orgresearchgate.netresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (like nitrogen), the imine group (-C=N-), and π-electrons from the aromatic rings in the molecular structure. researchgate.net

The effectiveness of a Schiff base as a corrosion inhibitor is strongly linked to its adsorption on the metal surface. This process is typically investigated using adsorption isotherms, with the Langmuir adsorption isotherm model often providing the best fit for experimental data. rsc.orgresearchgate.netelectrochemsci.org This suggests the formation of a monolayer of inhibitor molecules on the metal surface.

The adsorption mechanism can be characterized as either physisorption, chemisorption, or a combination of both.

Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemisorption: Involves the sharing of electrons or coordinate bond formation between the inhibitor molecules and the vacant d-orbitals of the metal atoms.

Thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), are calculated to elucidate the mechanism. Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. rsc.org Studies on various benzylidene derivatives have shown that the adsorption process is spontaneous. researchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor, reaching high values (often over 90%) at optimal concentrations. researchgate.netresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Benzylidene Derivatives on Steel

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| N̶-Benzylidene̶-4̶-Methoxyaniline | Mild Steel | 1M HCl & 0.5M H₂SO₄ | Not Specified | 90 - 95% | researchgate.net |

| (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine | Carbon Steel | 1M HCl | 10⁻³ M | 89.72% | |

| Salicylidene-p-toluidine | APl X70 Carbon Steel | 1M HCl | 10⁻² M | 98.78% | researchgate.net |

| N'-(3,4-dihydroxybenzylidene)-... | Mild Steel | 0.5M H₂SO₄ | 11.494 × 10⁻⁴ M | High | ias.ac.in |

Electrochemical techniques are crucial for studying the passivation effects of inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are commonly employed.

Potentiodynamic Polarization: These studies reveal how the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Benzylidene derivatives often act as mixed-type inhibitors, meaning they suppress both reactions. africaresearchconnects.com In some cases, they may show a stronger influence on one of the reactions, being classified as predominantly anodic or cathodic. electrochemsci.orgresearchgate.net The formation of a protective film shifts the corrosion potential (Ecorr) and reduces the corrosion current density (icorr). dundee.ac.uk

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide information about the properties of the inhibitor film and the corrosion process. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, indicating a slower corrosion rate. researchgate.net The decrease in the double-layer capacitance (Cdl) is also observed, which is attributed to the adsorption of the inhibitor molecules on the metal surface.

Surface analytical techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) provide direct evidence of the formation of a protective film. africaresearchconnects.comdundee.ac.uk SEM and AFM images confirm a smoother metal surface in the presence of the inhibitor compared to the corroded surface in the blank acid solution. africaresearchconnects.com XPS analysis can determine the elemental composition of the passive film, confirming the presence of elements from the inhibitor and showing the enrichment of protective oxides (e.g., of chromium) on the surface. dundee.ac.uktaylorfrancis.com These studies collectively confirm that the inhibitor forms a stable, passivating layer that effectively blocks the active sites for corrosion. africaresearchconnects.com

Integration into Polymeric and Composite Materials Research Based on this compound

This compound belongs to the Schiff base family of compounds, which are recognized for their utility in materials science. While the compound itself is a subject of research, its parent amine, o-toluidine (B26562), serves as the direct monomer for the synthesis of the conducting polymer poly(o-toluidine) (POT), a material investigated for a range of advanced applications.

Synthesis of Poly(o-toluidine)-Based Polymers and Composites

The primary route to obtaining poly(o-toluidine) (POT) is not through the polymerization of this compound, but rather through the chemical oxidative polymerization of the o-toluidine monomer. This process allows for the creation of a conductive polymer with properties analogous to the well-studied polyaniline. The synthesis is typically carried out in an acidic medium using a strong oxidizing agent.

Researchers have detailed various methods for this synthesis, adjusting parameters to control the polymer's final properties, such as molecular weight and conductivity. A common laboratory-scale method involves the dropwise addition of an oxidant solution, like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or potassium persulfate (K₂S₂O₈), to a solution of o-toluidine dissolved in an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is often initiated at low temperatures to ensure a controlled polymerization process. As the reaction proceeds, the solution typically undergoes a sequence of color changes, culminating in a dark greenish-black precipitate of the emeraldine (B8112657) salt form of POT.

The resulting polymer can be further processed and used to create composite materials. For instance, novel composites have been produced by integrating POT with various metal oxides through techniques like emulsion polymerization and one-pot blending. These methods facilitate the dispersion of reinforcement particles, such as tungsten (IV) oxide (WO₂), cerium (IV) oxide (CeO₂), and iron (III) oxide (Fe₂O₃), within the polymer matrix.

Below is a table summarizing typical conditions for the chemical synthesis of poly(o-toluidine).

| Parameter | Description | Typical Values/Reagents |

| Monomer | The primary building block of the polymer. | o-Toluidine (2-methylaniline) |

| Oxidizing Agent | Initiates the polymerization process. | Ammonium Persulfate ((NH₄)₂S₂O₈), Potassium Persulfate (K₂S₂O₈) |

| Medium | Provides the necessary acidic environment. | 1M Hydrochloric Acid (HCl), 1M Sulfuric Acid (H₂SO₄) |

| Monomer:Oxidant Ratio | Influences molecular weight and reaction yield. | Molar ratios from 4:1 to 0.66:1 have been explored. |

| Temperature | Controls the rate of polymerization. | Typically initiated at low temperatures (e.g., 0 °C) or room temperature. |

| Reaction Time | Duration to ensure completion of polymerization. | Can range from several hours to overnight stirring. |

Exploration in Optoelectronic and Functional Material Development

The materials derived from the o-toluidine structure, particularly poly(o-toluidine), are of significant interest in the development of optoelectronic and functional devices due to their conductive nature and electrochemical properties. POT is considered a promising synthetic metal for applications in light-emitting diodes (LEDs), field-effect transistors (FETs), solar cells, and sensors.

Research into POT-based composites has revealed their potential as high-performance functional materials. The integration of metal oxides into the POT matrix has been shown to produce materials with diverse morphologies, including spherical, porous, and rod-shaped structures. These composites are electroactive, delivering reversible anodic and cathodic peaks in cyclic voltammetry studies, which indicates their suitability for use in electrodes and energy storage devices like capacitors. The materials are noted for being less resistive to the mobility of ions, which is a favorable characteristic for such applications.

While much of the specific optoelectronic research focuses on the polymer, the broader class of N-benzylideneaniline Schiff bases, to which this compound belongs, is known for exhibiting interesting photochromic and thermochromic properties. This suggests that this compound itself could be a candidate for developing materials that change color in response to light or heat, opening avenues for applications in smart devices and sensors.

The table below outlines the properties and potential applications of some POT-based composites.

| Composite Material | Characterization Findings | Potential Applications |

| POT/Tungsten (IV) Oxide (WO₂) ** | Shows distinct electronic transitions (π–π* and n–π*). Electroactive with reversible peaks. | Electrodes, Capacitors |

| POT/Cerium (IV) Oxide (CeO₂) | Integration of CeO₂ particles within the polymer matrix confirmed. Diverse morphology observed via SEM. | Energy Storage, Electroactive Agents |

| POT/Iron (III) Oxide (Fe₂O₃) ** | Good electrical and storage properties. Less resistive towards ion mobility. | Electrode Production Technologies |

Role as an Intermediate in the Synthesis of Specialty Chemicals (Non-Pharmaceutical/Agrochemical End-Products)

This compound serves as a valuable intermediate, or synthon, in organic synthesis for the creation of specialty chemicals beyond the pharmaceutical and agrochemical sectors. Its reactivity, centered around the imine (-C=N-) functional group, allows it to be a foundational building block for more complex molecules, particularly various heterocyclic compounds and organometallic complexes.

One significant application is in the construction of nitrogen-containing heterocyclic molecules. The imine bond provides a reactive site for various chemical transformations, including cycloaddition reactions, which are powerful methods for forming ring structures. Research has shown that under specific conditions, such as electron ionization in mass spectrometry, ortho-substituted Schiff bases like this compound can fragment to form ions that have the structure of protonated indole (B1671886). This indicates the compound's potential as a precursor for synthesizing indole derivatives, which are important scaffolds in materials science and dye chemistry.

Furthermore, the nitrogen atom in the imine group of this compound can coordinate with metal ions, making it an effective ligand for forming Schiff base metal complexes. These complexes are a significant class of specialty chemicals and are widely studied for their catalytic activity in various organic reactions, such as oxidation and reduction processes. The ability to form stable complexes with transition metals allows for the design of catalysts tailored for specific industrial processes. These catalytic applications represent a key non-pharmaceutical use for derivatives of this compound.

| Chemical Class | Role of this compound | Example End-Product/Application |

| Heterocyclic Compounds | Acts as a synthon or precursor in cycloaddition or rearrangement reactions. | Synthesis of indole-type structures. |

| Schiff Base Metal Complexes | Functions as a ligand, coordinating with metal ions through the imine nitrogen. | Catalysts for organic reactions (e.g., oxidation, reduction). |

Q & A

Basic: What are the critical safety precautions when handling N-Benzylidene-o-toluidine in laboratory settings?

This compound requires strict adherence to safety protocols due to its acute toxicity, skin corrosion, and potential for causing severe eye damage. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or aerosols .

- Exposure Control: Avoid direct skin contact; if exposure occurs, wash immediately with soap and water. For eye contact, rinse for 15 minutes and seek medical attention .

- Disposal: Follow federal and local regulations. Use qualified personnel for waste disposal to prevent environmental contamination .

Basic: How should this compound be stored to minimize degradation?